molecular formula C13H19N5O4S B2782321 3,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide CAS No. 2034203-75-1

3,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B2782321
CAS No.: 2034203-75-1
M. Wt: 341.39
InChI Key: CDXGXRCWHADGHO-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the pyrazole core, followed by the introduction of the sulfonamide group, and finally, the attachment of the oxadiazole and tetrahydropyran moieties. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst choice, are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, sulfonamides, and oxadiazoles. Examples include:

  • 3,5-dimethyl-1H-pyrazole-4-sulfonamide
  • N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide
  • 3,5-dimethyl-N-(1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-sulfonamide

Uniqueness

What sets 3,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,5-dimethyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4S/c1-8-12(9(2)17-16-8)23(19,20)14-7-11-15-13(18-22-11)10-3-5-21-6-4-10/h10,14H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXGXRCWHADGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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